

# Structure-Activity Relationship of 2,5-Dimethoxyphenethylamine Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 2,5-Dimethoxythiophenol

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The 2,5-dimethoxyphenethylamine (2,5-DMPEA) scaffold is a cornerstone in the development of psychedelic compounds, primarily targeting the serotonin 2A receptor (5-HT<sub>2A</sub>).

Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the design of novel therapeutics with desired pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-DMPEA derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

## Core Structure and Key Modification Points

The foundational structure of the compounds discussed herein is 2,5-dimethoxyphenethylamine. The biological activity of these molecules is significantly influenced by substitutions at three primary locations: the 4-position of the phenyl ring, the alpha-carbon ( $\alpha$ ), and the terminal amine (N).

## Phenyl Ring Substitutions: The 4-Position

The substituent at the 4-position of the phenyl ring plays a critical role in modulating the affinity and efficacy of these compounds at serotonin receptors, particularly the 5-HT<sub>2A</sub> receptor.

Table 1: Influence of 4-Position Substituents on 5-HT<sub>2A</sub> Receptor Affinity and Functional Activity

Compound	4-Position Substituent	5-HT <sub>2A</sub> K <sub>i</sub> (nM)	5-HT <sub>2A</sub> EC <sub>50</sub> (nM)	E <sub>max</sub> (%)
2C-H	-H	61 - 4400	-	-
2C-B	-Br	~1.6	1.6	100
2C-I	-I	-	-	-
2C-O-series	-O-Alkyl	8 - 1700	16 - 2600	30 - 84
2C-BI-series	-Aryl	Potent Binding	Submicromolar Activation	Partial Agonists

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Generally, the introduction of a small, lipophilic substituent at the 4-position enhances agonist potency at 5-HT<sub>2</sub> receptors.[\[1\]](#)[\[4\]](#) For instance, the addition of a bromine atom (as in 2C-B) or an iodine atom (as in 2C-I) significantly increases affinity and potency. Conversely, bulky lipophilic substituents at the 4-position tend to impart antagonist properties at 5-HT<sub>2</sub> receptors.[\[3\]](#) The nature of the 4-position substituent also influences selectivity between 5-HT<sub>2</sub> receptor subtypes. While many derivatives show a preference for 5-HT<sub>2A</sub> over 5-HT<sub>2C</sub>, achieving high selectivity remains a challenge due to the homology in the ligand-binding sites of these receptors.[\[2\]](#)

## Alpha-Carbon ( $\alpha$ ) Methylation

The introduction of a methyl group at the alpha-carbon, which transforms the phenethylamine into an amphetamine, has a notable impact on the pharmacological profile.

Table 2: Effect of  $\alpha$ -Methylation on Receptor Binding and In Vivo Potency

Phenethylamine	5-HT2A/2C Affinity	Corresponding Amphetamine	5-HT2A/2C Affinity	In Vivo Potency
2C-H	Moderate	DOM	Similar	Increased
2C-B	High	DOB	Similar	Increased

Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)

While  $\alpha$ -methylation has a minor influence on the binding affinity for 5-HT2A and 5-HT2C receptors, it generally increases the psychoactive potency in vivo.[\[2\]](#)[\[5\]](#) This is often attributed to metabolic factors, as the alpha-methyl group can protect the molecule from degradation by monoamine oxidase (MAO).

## Terminal Amine (N) Substitutions

Modification of the terminal amine group has led to the development of highly potent and selective 5-HT2A receptor agonists. The N-benzylphenethylamines, often referred to as the "NBOMe" series, are a prominent example.

Table 3: Impact of N-Benzylation on 5-HT2A Receptor Activity

Parent Phenethylamine	Corresponding N-(2-methoxybenzyl) Derivative	5-HT2A Ki (nM)	5-HT2A EC50 (nM)
2C-I	25I-NBOMe	Subnanomolar	Subnanomolar
2C-D	25D-NBOMe	High Affinity	Subnanomolar
2C-E	25E-NBOMe	High Affinity	Subnanomolar

Data compiled from multiple sources.[\[6\]](#)

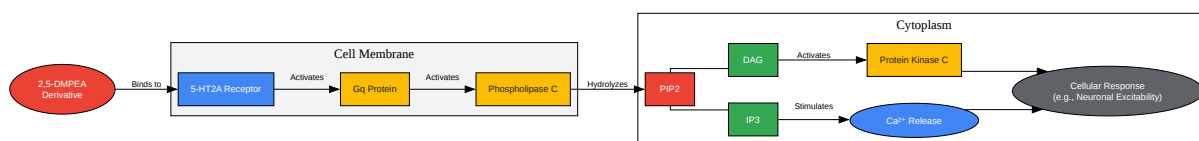
N-benylation, particularly with a 2-methoxybenzyl group, dramatically increases affinity and potency at the 5-HT2A receptor, with some compounds exhibiting subnanomolar activity.[\[6\]](#) These modifications have also been shown to enhance selectivity for the 5-HT2A receptor over other serotonin receptor subtypes.[\[1\]](#)

## The Importance of the 2,5-Dimethoxy Motif

While substitutions at the 4-position, alpha-carbon, and terminal amine are crucial for modulating activity, the 2,5-dimethoxy motif itself has been considered essential for potent 5-HT<sub>2A</sub> receptor agonism. However, recent studies have challenged this assumption. Elimination of either the 2- or 5-methoxy group leads to only a modest decrease in in vitro binding affinity and functional potency at 5-HT<sub>2A</sub> and 5-HT<sub>2C</sub> receptors.[7][8] Interestingly, this trend is not mirrored in vivo, where the removal of either methoxy group results in a significant reduction in the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic activity.[7][8] This suggests that the 2,5-dimethoxy motif is particularly important for in vivo potency, a discrepancy that may be related to pharmacokinetic factors or interactions with other biological targets.[7][8]

## Signaling Pathways and Experimental Workflows

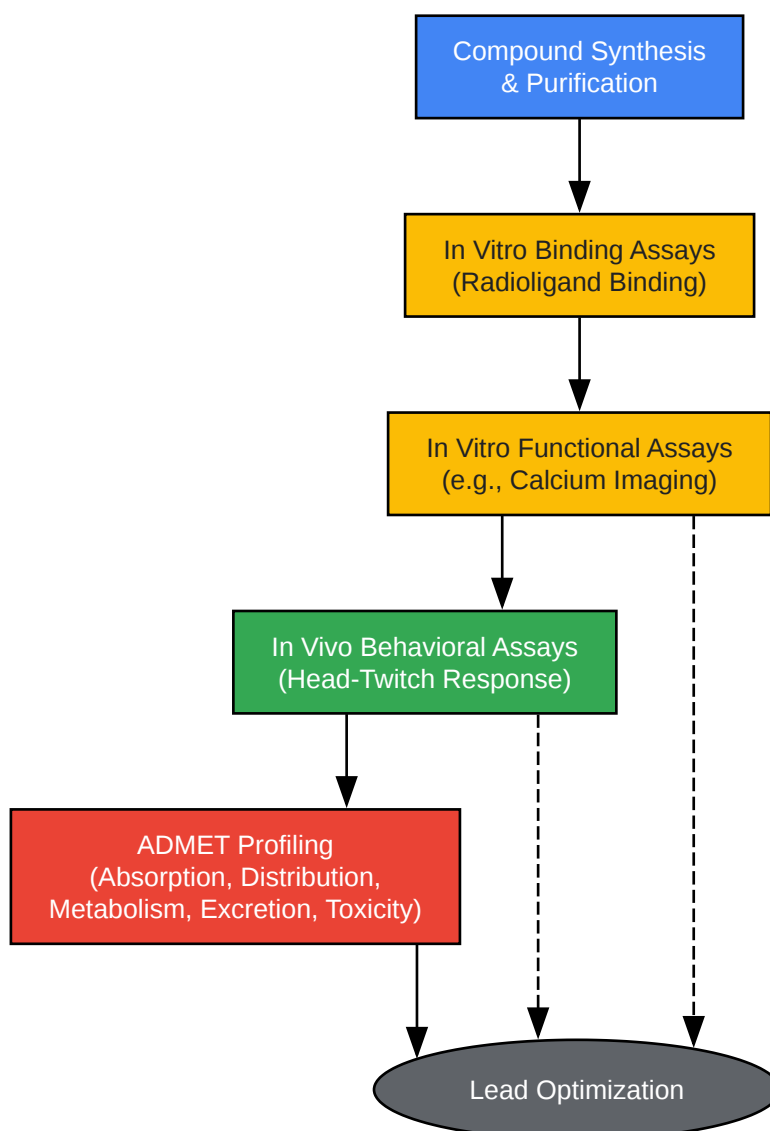
The primary mechanism of action for the psychedelic effects of 2,5-DMPEA derivatives is the activation of the 5-HT<sub>2A</sub> receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).



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Caption: 5-HT<sub>2A</sub> Receptor Gq Signaling Pathway.

The evaluation of novel 2,5-DMPEA derivatives typically follows a standardized experimental workflow to characterize their pharmacological profile.



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